molecular formula C59H116N2O5 B13358701 Di(tridecan-7-yl) 10-(N-(3-(dimethylamino)propyl)nonanamido)nonadecanedioate

Di(tridecan-7-yl) 10-(N-(3-(dimethylamino)propyl)nonanamido)nonadecanedioate

Cat. No.: B13358701
M. Wt: 933.6 g/mol
InChI Key: OUWZCFKCUYXPIL-UHFFFAOYSA-N
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Description

Di(tridecan-7-yl) 10-(N-(3-(dimethylamino)propyl)nonanamido)nonadecanedioate is a complex organic compound with a molecular formula of C58H114N2O5. This compound is characterized by its long aliphatic chains and the presence of both amide and ester functional groups. It is primarily used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Di(tridecan-7-yl) 10-(N-(3-(dimethylamino)propyl)nonanamido)nonadecanedioate typically involves the amidation of esters with 3-(dimethylamino)-1-propylamine. This reaction can be catalyzed by lead acetate, which significantly increases the reaction rate even for esters with high steric factors . The reaction is usually carried out under mild conditions to avoid the decomposition of sensitive functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of esters instead of carboxylic acids as reactants allows for a more efficient process, as esters are less toxic and cheaper . The reaction conditions are optimized to maximize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Di(tridecan-7-yl) 10-(N-(3-(dimethylamino)propyl)nonanamido)nonadecanedioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.

    Reduction: Reduction reactions can convert the amide groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and amide functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Di(tridecan-7-yl) 10-(N-(3-(dimethylamino)propyl)nonanamido)nonadecanedioate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in the study of lipid interactions and membrane dynamics.

    Industry: The compound is used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Di(tridecan-7-yl) 10-(N-(3-(dimethylamino)propyl)nonanamido)nonadecanedioate exerts its effects involves its interaction with lipid membranes and proteins. The long aliphatic chains allow it to integrate into lipid bilayers, altering membrane fluidity and permeability. The amide and ester groups can form hydrogen bonds with proteins, affecting their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • Di(tridecan-7-yl) 10-(N-(3-(dimethylamino)propyl)octanamido)nonadecanedioate
  • Di(tridecan-7-yl) 10-(N-(3-(dimethylamino)propyl)decanamido)nonadecanedioate

Uniqueness

Di(tridecan-7-yl) 10-(N-(3-(dimethylamino)propyl)nonanamido)nonadecanedioate is unique due to its specific combination of long aliphatic chains and functional groups, which confer distinct chemical and physical properties. This makes it particularly useful in applications requiring amphiphilic compounds with specific interaction capabilities.

Properties

Molecular Formula

C59H116N2O5

Molecular Weight

933.6 g/mol

IUPAC Name

ditridecan-7-yl 10-[3-(dimethylamino)propyl-nonanoylamino]nonadecanedioate

InChI

InChI=1S/C59H116N2O5/c1-8-13-18-23-30-39-49-57(62)61(53-42-52-60(6)7)54(43-33-28-24-26-31-40-50-58(63)65-55(45-35-19-14-9-2)46-36-20-15-10-3)44-34-29-25-27-32-41-51-59(64)66-56(47-37-21-16-11-4)48-38-22-17-12-5/h54-56H,8-53H2,1-7H3

InChI Key

OUWZCFKCUYXPIL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)N(CCCN(C)C)C(CCCCCCCCC(=O)OC(CCCCCC)CCCCCC)CCCCCCCCC(=O)OC(CCCCCC)CCCCCC

Origin of Product

United States

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